molecular formula C21H34O2 B13393746 17-Hydroxy-2,17-dimethylandrostan-3-one

17-Hydroxy-2,17-dimethylandrostan-3-one

Cat. No.: B13393746
M. Wt: 318.5 g/mol
InChI Key: QCWCXSMWLJFBNM-UHFFFAOYSA-N
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Description

17-Hydroxy-2,17-dimethylandrostan-3-one, also known as Methasterone, is a synthetic anabolic-androgenic steroid. It is a derivative of dihydrotestosterone (DHT) and is known for its potent anabolic properties. The compound has a molecular formula of C21H34O2 and a molar mass of 318.5 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Hydroxy-2,17-dimethylandrostan-3-one typically involves the chemical modification of dihydrotestosterone. One common method includes the methylation of the 2 and 17 positions of dihydrotestosterone, followed by hydroxylation at the 17 position. The reaction conditions often involve the use of strong bases and organic solvents to facilitate the methylation and hydroxylation reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

17-Hydroxy-2,17-dimethylandrostan-3-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different biological activities and properties .

Scientific Research Applications

17-Hydroxy-2,17-dimethylandrostan-3-one has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of anabolic steroids.

    Biology: The compound is studied for its effects on muscle growth and development, as well as its potential impact on hormone regulation.

    Medicine: Research is conducted on its potential therapeutic uses, including its role in treating muscle-wasting diseases and hormone deficiencies.

    Industry: The compound is used in the development of performance-enhancing drugs and supplements.

Mechanism of Action

The mechanism of action of 17-Hydroxy-2,17-dimethylandrostan-3-one involves its interaction with androgen receptors in the body. Upon binding to these receptors, the compound activates the transcription of specific genes that promote muscle growth and protein synthesis. The molecular targets include various enzymes and proteins involved in the anabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 17-Methyldrostanolone
  • 2,17-Dimethyldihydrotestosterone
  • 17β-Hydroxy-2α,17-dimethyl-5α-androstan-3-one

Uniqueness

17-Hydroxy-2,17-dimethylandrostan-3-one is unique due to its potent anabolic properties and relatively low androgenic effects compared to other similar compounds. This makes it a popular choice for research and potential therapeutic applications .

Properties

IUPAC Name

17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O2/c1-13-12-19(2)14(11-18(13)22)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h13-17,23H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWCXSMWLJFBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50863162
Record name 17-Hydroxy-2,17-dimethylandrostan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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